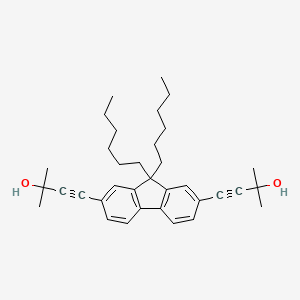
4,4'-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(2-methylbut-3-yn-2-ol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(2-methylbut-3-yn-2-ol) is a complex organic compound that belongs to the class of fluorene derivatives. This compound is characterized by its unique structure, which includes a fluorene core substituted with hexyl chains and two 2-methylbut-3-yn-2-ol groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(2-methylbut-3-yn-2-ol) typically involves multiple steps, starting with the preparation of the fluorene core. The fluorene core can be synthesized through a Friedel-Crafts alkylation reaction, where fluorene is reacted with hexyl bromide in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting 9,9-dihexylfluorene is then subjected to a Sonogashira coupling reaction with 2-methylbut-3-yn-2-ol in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out under an inert atmosphere, typically using anhydrous conditions and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
4,4’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(2-methylbut-3-yn-2-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Halides or amines.
科学的研究の応用
4,4’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(2-methylbut-3-yn-2-ol) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent charge transport properties.
作用機序
The mechanism of action of 4,4’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(2-methylbut-3-yn-2-ol) involves its interaction with specific molecular targets and pathways. The compound’s fluorene core allows it to participate in π-π stacking interactions, which can influence its binding to proteins and nucleic acids. Additionally, the presence of hydroxyl groups enables hydrogen bonding, further stabilizing its interactions with biological molecules. These interactions can modulate various cellular processes, including signal transduction and gene expression.
類似化合物との比較
Similar Compounds
9,9-Dihexyl-2,7-dibromofluorene: A similar compound with bromine substituents instead of hydroxyl groups.
4,4’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(2-methylbut-3-yn-2-ol): A compound with octyl chains instead of hexyl chains.
9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(3,6-di-tert-butylcarbazole): A compound with carbazole substituents.
Uniqueness
4,4’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(2-methylbut-3-yn-2-ol) is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. The presence of both hexyl chains and 2-methylbut-3-yn-2-ol groups enhances its solubility, stability, and reactivity, making it a versatile compound for various applications.
特性
CAS番号 |
918133-72-9 |
|---|---|
分子式 |
C35H46O2 |
分子量 |
498.7 g/mol |
IUPAC名 |
4-[9,9-dihexyl-7-(3-hydroxy-3-methylbut-1-ynyl)fluoren-2-yl]-2-methylbut-3-yn-2-ol |
InChI |
InChI=1S/C35H46O2/c1-7-9-11-13-21-35(22-14-12-10-8-2)31-25-27(19-23-33(3,4)36)15-17-29(31)30-18-16-28(26-32(30)35)20-24-34(5,6)37/h15-18,25-26,36-37H,7-14,21-22H2,1-6H3 |
InChIキー |
ZAWLNLKKHRSRPI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1(C2=C(C=CC(=C2)C#CC(C)(C)O)C3=C1C=C(C=C3)C#CC(C)(C)O)CCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


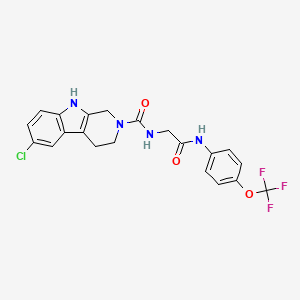
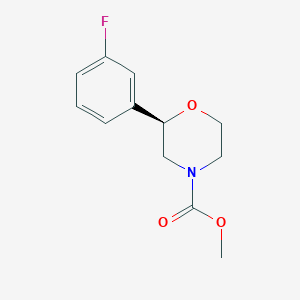
![5-[(1-Formyl-4,5,7-trimethoxynaphthalen-2-YL)oxy]pentanamide](/img/structure/B12626448.png)
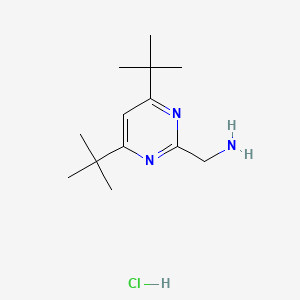
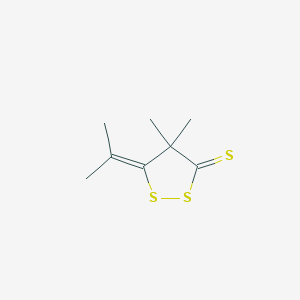


![4-(6-(4-(2-(Piperidin-1-yl)ethoxy)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline](/img/structure/B12626487.png)


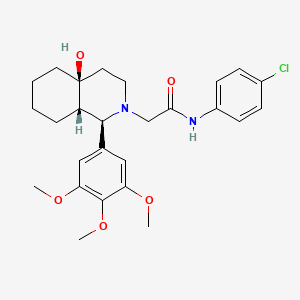
![2,3,6,7,10,11-Hexakis[2-(hexyloxy)phenyl]triphenylene](/img/structure/B12626500.png)
![(2S)-2-(4-Bromophenyl)-4-[(4-methoxyphenyl)methyl]morpholine](/img/structure/B12626507.png)

